molecular formula C17H15N3O4 B2998614 13-ethyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione

13-ethyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione

Cat. No.: B2998614
M. Wt: 325.32 g/mol
InChI Key: WMTVHKOJALQDKD-UHFFFAOYSA-N
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Description

This compound is a tricyclic heterocyclic molecule featuring a fused oxa-triaza core with a phenyl group at position 8 and an ethyl group at position 12. Its IUPAC name reflects the complex bicyclic framework (7.4.0.0³,⁷) and the ketone functionalities at positions 6, 10, and 13. Notably, it has demonstrated inhibitory activity against bromodomain testis-specific (BRDT) proteins, with a reported Ki value of 1400 nM . This biological relevance positions it as a candidate for epigenetic drug development.

Properties

IUPAC Name

13-ethyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-2-20-14-13(15(21)19-17(20)23)11(9-6-4-3-5-7-9)12-10(18-14)8-24-16(12)22/h3-7,11,18H,2,8H2,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTVHKOJALQDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(C3=C(N2)COC3=O)C4=CC=CC=C4)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-657361 involves several steps, starting with the preparation of the biphenyl and benzodioxin intermediates. The biphenyl intermediate is typically synthesized through a Suzuki coupling reaction, while the benzodioxin intermediate is prepared via a cyclization reaction. These intermediates are then coupled using a thioetherification reaction to form the final product .

Industrial Production Methods

Industrial production of WAY-657361 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

WAY-657361 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

WAY-657361 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of WAY-657361 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and modulating various biochemical pathways. This inhibition can lead to changes in cellular processes, such as inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents at position 8 (aryl group) and position 13 (alkyl group) . Below is a comparative analysis of analogs (Table 1) and key findings:

Table 1: Structural and Activity Comparison of Analogs
Compound Name (Simplified) Position 8 Substituent Position 13 Substituent Ki (nM) Source
Target Compound Phenyl Ethyl 1400 [4]
8-(4-Methoxyphenyl) analog 4-Methoxyphenyl Methyl 40,000 [4]
8-(3,4,5-Trimethoxyphenyl) 3,4,5-Trimethoxyphenyl Methyl N/A [2]
8-(4-Methylphenyl) analog 4-Methylphenyl Ethyl N/A [3]
BJ04686 4-Trifluoromethylphenyl Methyl N/A [7]
8-(2,4-Dimethoxyphenyl) 2,4-Dimethoxyphenyl Ethyl N/A [9]

Key Observations

Position 8 Substituents
  • Electron-Donating Groups Reduce Potency : The 4-methoxyphenyl analog (Ki = 40,000 nM) is ~28-fold less potent than the target compound, suggesting that electron-donating groups (e.g., methoxy) may hinder binding to BRDT .
  • Steric and Electronic Effects : The 3,4,5-trimethoxyphenyl analog () and 2,4-dimethoxyphenyl analog () have bulkier substituents, which likely disrupt optimal interactions in the bromodomain binding pocket. In contrast, the unsubstituted phenyl group in the target compound allows better fit and hydrophobic interactions.
  • Electron-Withdrawing Groups: The 4-trifluoromethylphenyl analog (BJ04686, ) introduces a strong electron-withdrawing group, but its activity remains uncharacterized.
Position 13 Substituents
  • Ethyl vs. Methyl : The target compound’s ethyl group at position 13 may enhance lipophilicity and van der Waals interactions compared to methyl-substituted analogs (e.g., ).
  • Longer Alkyl Chains : Analogs with propyl or 2-methylpropyl groups () are reported but lack activity data. These modifications could influence solubility or off-target effects.
Core Modifications
  • Oxa-Triaza vs. Oxa-Diaza Systems : Compounds in feature an 8-oxatricyclo core with thiazole or pyridine substituents. While structurally distinct, they target DNA repair enzymes, highlighting the versatility of tricyclic frameworks in diverse therapeutic applications .

Biological Activity

The compound 13-ethyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione is a complex organic molecule notable for its unique tricyclic structure and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of triazatricyclo compounds , characterized by the presence of nitrogen in its heterocyclic structure. Its molecular formula is C17H15N3O4C_{17}H_{15}N_{3}O_{4} with a molecular weight of approximately 325.32\g/mol .

Structural Representation

The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC17H15N3O4
Molecular Weight325.32 g/mol
IUPAC NameThis compound
CAS Number854137-39-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functionalization processes. Specific reaction conditions such as temperature and solvent choice are critical for optimizing yield and purity .

The biological activity of This compound is primarily attributed to its interactions with various biological targets such as enzymes and receptors. It has shown potential as an inhibitor of specific protein-protein interactions (PPIs), particularly in cancer-related pathways .

Pharmacological Studies

Research indicates that structural modifications can significantly influence the compound's biological activity:

  • Enzyme Inhibition : Studies have demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways.
  • Anticancer Activity : Preliminary data suggest its potential application in cancer therapy through the inhibition of bromodomain-containing proteins .

Case Studies

Several studies have highlighted the biological relevance of this compound:

  • Inhibition Studies : A study evaluated the inhibitory effects of various triazine derivatives on cancer cell lines, showing that modifications in the tricyclic structure enhance inhibitory potency against specific targets .
  • Structural Activity Relationship (SAR) : Research focused on SAR has provided insights into how different substituents affect biological activity, which is crucial for developing more effective therapeutic agents .

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